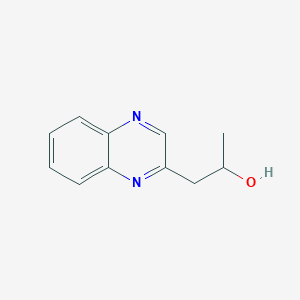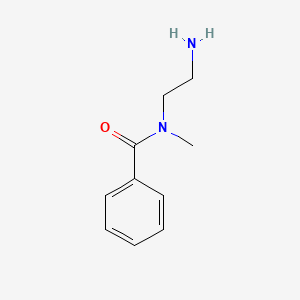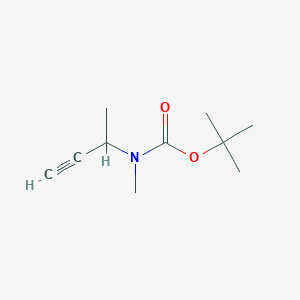
Ethyl 2-(methylamino)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(methylamino)octanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(methylamino)octanoate typically involves the esterification of octanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is as follows:
CH3(CH2)6COOH+C2H5OH→CH3(CH2)6COOC2H5+H2O
This reaction is reversible and requires a large excess of water to drive it to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(methylamino)octanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield octanoic acid and ethanol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Octanoic acid and ethanol.
Oxidation: Various carboxylic acids and ketones.
Substitution: Derivatives with different functional groups replacing the ester group.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(methylamino)octanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-(methylamino)octanoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a substrate for esterases, leading to the release of octanoic acid and ethanol. These products can then participate in metabolic pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(methylamino)octanoate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, they differ in their alkyl and acyl groups, leading to variations in their chemical properties and applications. This compound is unique due to its longer carbon chain and the presence of a methylamino group, which can influence its reactivity and interactions with other molecules.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
- Ethyl benzoate
Eigenschaften
Molekularformel |
C11H23NO2 |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
ethyl 2-(methylamino)octanoate |
InChI |
InChI=1S/C11H23NO2/c1-4-6-7-8-9-10(12-3)11(13)14-5-2/h10,12H,4-9H2,1-3H3 |
InChI-Schlüssel |
LKWYQEDRBNSZSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(=O)OCC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13523951.png)




![tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B13523964.png)


![N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)



![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)
